(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound with a unique structure that includes a hydroxyimino group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyimino derivatives and thiolane-containing molecules. Examples include:
- (E)-2-(HYDROXYIMINO)ACETONITRILE
- (E)-2-(HYDROXYIMINO)PROPIONITRILE
Uniqueness
(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLZLJKFPZPQQ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C/C1=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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